Tetrachlorosilane

Thermal Decomposition CVD Process Window Chlorosilane Stability

Tetrachlorosilane (SiCl₄, CAS 10026-04-7) is a fundamental inorganic compound within the chlorosilane family, serving as a critical intermediate in the production of high-purity silicon, silica, and advanced materials for the semiconductor, photovoltaic, and optical fiber industries. It is a colorless, volatile liquid at ambient conditions that fumes in moist air due to rapid hydrolysis.

Molecular Formula SiCl4
Cl4Si
Molecular Weight 169.9 g/mol
CAS No. 10026-04-7
Cat. No. B154696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachlorosilane
CAS10026-04-7
Synonymssilicon tetrachloride
tetrachlorosilane
Molecular FormulaSiCl4
Cl4Si
Molecular Weight169.9 g/mol
Structural Identifiers
SMILES[Si](Cl)(Cl)(Cl)Cl
InChIInChI=1S/Cl4Si/c1-5(2,3)4
InChIKeyFDNAPBUWERUEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with benzene, ether, chloroform, petroleum ether
Miscible in all proportions with carbon tetrachloride, tin tetrachloride, titanium chloride, sulfur mono- & dichlorides
Solubility in water: reaction

Structure & Identifiers


Interactive Chemical Structure Model





Tetrachlorosilane (SiCl₄, CAS 10026-04-7): A Foundational Precursor for High-Purity Silicon and Silica Materials


Tetrachlorosilane (SiCl₄, CAS 10026-04-7) is a fundamental inorganic compound within the chlorosilane family, serving as a critical intermediate in the production of high-purity silicon, silica, and advanced materials for the semiconductor, photovoltaic, and optical fiber industries. It is a colorless, volatile liquid at ambient conditions that fumes in moist air due to rapid hydrolysis . Its primary industrial utility stems from its high chlorine content and its ability to yield ultra-pure silicon dioxide (SiO₂) or elemental silicon upon decomposition or reduction, forming the backbone of numerous high-technology manufacturing processes [1].

Precursor Role
High-purity silicon and silica material synthesis
Process Compatibility
CVD, thermal decomposition, and sol-gel routes
Industry Fit
Semiconductor, photovoltaic, and optical fiber manufacturing research

Why Tetrachlorosilane Cannot Be Simply Substituted by Other Chlorosilanes or Silicon Sources


Substituting tetrachlorosilane (SiCl₄) with other in-class compounds like trichlorosilane (TCS, SiHCl₃) or dichlorosilane (DCS, SiH₂Cl₂) is not a straightforward technical exchange. While all are chlorosilanes, they exhibit significantly divergent physicochemical properties, thermal decomposition behaviors, and performance in critical deposition processes. For instance, SiCl₄ displays a fundamentally different thermal stability profile compared to hydrogen-containing chlorosilanes [1]. This directly impacts the selectivity of chemical vapor deposition (CVD) processes for applications ranging from epitaxial silicon growth to silicon carbide (SiC) coating morphology [2]. Furthermore, the achievable purity grades and vapor pressures differ, which are decisive factors in the economics and performance of high-volume semiconductor manufacturing . These quantifiable differences mandate careful precursor selection based on specific process requirements and desired material properties.

Thermal decomposition divergence

SiCl₄ exhibits a markedly different thermal stability profile; TCS and DCS generate SiCl₂ radicals that alter CVD gas-phase chemistry and may shift process windows.

Semiconductor purity grade mismatch

Achievable purity specifications differ substantially across chlorosilanes, potentially impacting defect densities and yield in advanced semiconductor applications.

SiC morphology control variation

The precursor strongly influences deposited film morphology; replacing SiCl₄ with other silanes may alter surface quality outcomes in low C/Si ratio SiC CVD.

Tetrachlorosilane Quantitative Differentiation Evidence vs. Key Comparators


Evidence 1: Superior Thermal Stability Enables Distinct Process Windows vs. TCS and DCS

In high-temperature processes such as CVD, the thermal stability of the silicon precursor is paramount. Tetrachlorosilane (SiCl₄) demonstrates exceptional thermal stability, showing negligible decomposition over a wide temperature range (600–1100 °C), whereas trichlorosilane (TCS, SiHCl₃) and dichlorosilane (DCS, SiH₂Cl₂) readily decompose to generate the radical species SiCl₂ [1]. This fundamental difference allows SiCl₄ to be used in applications requiring a stable silicon source that does not prematurely decompose in the gas phase, or conversely, necessitates higher activation energy for surface reactions.

Thermal Stability
Head-to-head comparison
SiCl₄ remains stable at 600–1100 °C; TCS and DCS decompose to generate SiCl₂ radicals.
Defines distinct CVD process windows and gas-phase reaction pathways.
First-principles thermodynamic analysis; SiHCl₃ shows 3.8× higher SiCl₂ partial pressure than SiH₃Cl at 600 °C.
Thermal Decomposition CVD Process Window Chlorosilane Stability

Evidence 2: Enhanced Morphology Control in Silicon Carbide CVD at Low C/Si Ratios

In the chemical vapor deposition of silicon carbide (SiC), the choice of silicon precursor directly influences the growth rate and, more critically, the surface morphology of the deposited film. A comparative study of SiCl₄, SiHCl₃, and SiH₄+HCl revealed that while chlorinated silanes like SiHCl₃ provide higher overall growth rates, SiCl₄ offers a distinct advantage in morphology control, yielding the best surface quality under low C/Si ratio conditions [1].

SiC Morphology
Head-to-head comparison
SiCl₄ yields the best surface morphology at low C/Si ratio; SiH₄+HCl performs better near C/Si ≈ 1.
Supports surface roughness and defect control in SiC epitaxy for power electronics.
Comparative CVD study using SiCl₄, SiHCl₃, SiH₄+HCl with C₃H₈, C₂H₄, CH₄.
Silicon Carbide SiC Epitaxy CVD Morphology

Evidence 3: Higher Achievable Semiconductor Purity Grade (6N) vs. TCS and DCS

For semiconductor manufacturing, the purity of the silicon source material is non-negotiable. Vendor specifications for semiconductor-grade materials indicate that Tetrachlorosilane is available at a higher standard purity of 99.9999% (6N), compared to trichlorosilane at 99.999% (5N) and dichlorosilane at 99.99% (4N) . This difference of an order of magnitude in impurity levels can be critical for the production of the most advanced semiconductor nodes where trace metal contamination leads to yield loss and device failure.

Semiconductor Purity
Supplier spec, data to verify
SiCl₄: 99.9999% (6N) vs. TCS: 99.999% (5N) vs. DCS: 99.99% (4N).
Higher purity grade may support reduced trace metal defects in advanced device fabrication.
Vendor technical specifications; verify lot-specific impurity profiles.
Semiconductor Grade Purity Specification Ultra-Pure Silicon

Evidence 4: Distinct Chemical Reactivity Enabling Unique Double [4+1] Sila-cycloadditions

In catalytic synthetic chemistry, the reactivity of chlorosilanes can be harnessed to construct complex molecular architectures. Tetrachlorosilane exhibits a unique reactivity pattern, enabling it to undergo a double [4+1] sila-cycloaddition with two equivalents of 1,3-dienes to directly construct spiro silacarbocycles [1]. In contrast, under the same nickel-catalyzed conditions, trichlorosilanes undergo a different pathway involving tandem [4+1] sila-cycloadditions followed by nucleophilic substitutions [1]. This mechanistic divergence demonstrates a unique synthetic utility for SiCl₄ not shared by its analogs.

Synthetic Reactivity
Head-to-head comparison
SiCl₄ undergoes double [4+1] sila-cycloaddition with 1,3-dienes; HSiCl₃ follows tandem cycloaddition/substitution.
Unique reagent for constructing spiro silacarbocycles inaccessible via other chlorosilanes.
Nickel-catalyzed conditions; Organic Letters, 2025, 27, 4032–4038.
Synthetic Chemistry Sila-cycloaddition Catalysis

Validated Industrial and Research Scenarios for Tetrachlorosilane (SiCl₄)


Scenario 1: High-Temperature Silicon Epitaxy and SiC Coating Requiring Morphological Control

This scenario is optimal when the process requires a silicon precursor with high thermal stability to prevent gas-phase nucleation and enable superior surface morphology at low C/Si ratios. Based on evidence that SiCl₄ does not decompose at temperatures up to 1100°C [1] and yields the best SiC morphology under these conditions [2], procurement of high-purity SiCl₄ is justified for epitaxial silicon growth and high-quality SiC coating applications in power electronics manufacturing.

Scenario 2: Manufacturing of Ultra-Pure Optical Fiber Preforms via MCVD

This scenario is critical for producing telecommunications-grade optical fiber. The process demands a silicon source of exceptional purity to minimize signal attenuation. The demonstrated availability of 6N (99.9999%) pure SiCl₄ makes it the preferred precursor for Modified Chemical Vapor Deposition (MCVD) to manufacture fiber optic preforms, where trace metal impurities directly degrade light transmission efficiency.

Scenario 3: Synthesis of Complex Spiro Silacarbocycles via Nickel-Catalyzed Cycloaddition

This research scenario involves the construction of novel organosilicon frameworks for advanced materials or pharmaceutical building blocks. The unique ability of SiCl₄ to undergo double [4+1] sila-cycloaddition to form spiro silacarbocycles, a pathway not followed by trichlorosilane [3], makes it the reagent of choice for accessing this specific class of molecules.

Application
Selection Property
Validation Focus
Si epitaxy / SiC coating
High thermal stability and low-C/Si morphology control
CVD process window and surface quality
Optical fiber preform (MCVD)
Ultra-high purity (6N) precursor availability
Trace metal and impurity control
Spiro silacarbocycle synthesis
Distinct double [4+1] cycloaddition reactivity
Reaction pathway specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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